N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
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Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as an acetamide group linked to a fluorobenzenesulfonyl moiety. These structural features contribute to its unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:
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Formation of the Benzothiazole Ring: : The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core. For instance, 2-aminothiophenol can react with 4-chlorobenzoic acid under acidic conditions to yield 6-chloro-4-methyl-1,3-benzothiazole.
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Introduction of the Acetamide Group: : The benzothiazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group, forming N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide.
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Sulfonylation: : Finally, the acetamide derivative undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
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Biology: : The compound’s structural features make it a candidate for biological activity screening, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Potential therapeutic applications are explored due to its ability to interact with biological targets, possibly leading to the development of new drugs.
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Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group may enhance binding affinity to proteins, potentially inhibiting enzymes or receptors involved in disease pathways. These interactions can lead to the modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Lacks the fluorobenzenesulfonyl group, which may reduce its biological activity.
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide: Similar structure but without the chlorine atom, potentially altering its reactivity and binding properties.
Uniqueness
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is unique due to the combination of the benzothiazole ring, chlorine, methyl, and fluorobenzenesulfonyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c1-9-6-10(17)7-13-15(9)20-16(24-13)19-14(21)8-25(22,23)12-4-2-11(18)3-5-12/h2-7H,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCIBRFKZVAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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